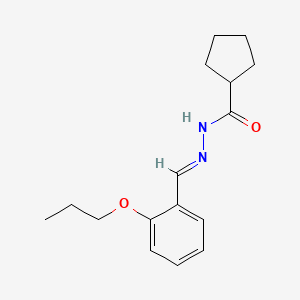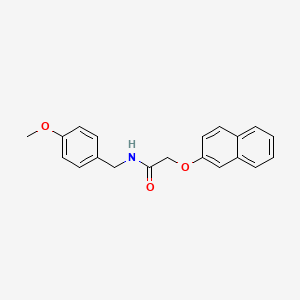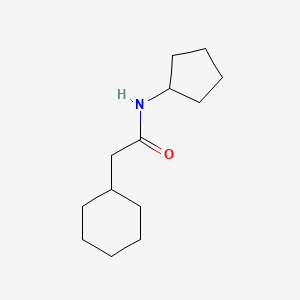![molecular formula C19H23N3O4 B4960237 3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4960237.png)
3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is also known as BNE and belongs to the class of benzamide derivatives. BNE has shown promising results in scientific research as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of BNE involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. BNE also induces the activation of caspases, which are enzymes involved in the process of apoptosis.
Biochemical and Physiological Effects:
BNE has been shown to have several biochemical and physiological effects. BNE has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. This inhibition of MMP activity can prevent cancer cell invasion and metastasis. BNE has also been shown to decrease the levels of reactive oxygen species (ROS), which are molecules that can cause cell damage and contribute to the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BNE in lab experiments is its high potency and selectivity towards cancer cells. BNE has also been shown to have low toxicity towards normal cells, making it a potentially safe therapeutic agent. However, one of the limitations of using BNE in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on BNE. One potential direction is the development of more efficient synthesis methods for BNE. Another direction is the investigation of the potential use of BNE in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of BNE in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
The synthesis of BNE involves the reaction of 4-nitroaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with 2-(ethylamino)ethylamine to form the final product, 3-butoxy-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide.
Wissenschaftliche Forschungsanwendungen
BNE has been extensively studied for its potential use in the treatment of cancer. Studies have shown that BNE can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. BNE has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis.
Eigenschaften
IUPAC Name |
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-2-3-13-26-18-6-4-5-15(14-18)19(23)21-12-11-20-16-7-9-17(10-8-16)22(24)25/h4-10,14,20H,2-3,11-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVVYMBYMRQQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-butoxy-N-[2-(4-nitroanilino)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzyloxy)-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4960162.png)
![ethyl 1-(1H-imidazol-2-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4960168.png)

![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4960196.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B4960216.png)


![4-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4960232.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-3-methoxybenzene](/img/structure/B4960247.png)

![(2,6-dimethoxybenzyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4960258.png)
![7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indol-5-one](/img/structure/B4960264.png)